Butyrolactol A
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Overview
Description
FR-167653 is a novel cytokine inhibitor known for its potent anti-inflammatory properties. It is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . This compound has shown significant potential in various experimental models, particularly in reducing inflammation and protecting against ischemia-reperfusion injury .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the MAPK signaling pathway and its role in inflammation and cellular responses
Biology: FR-167653 is used to investigate the molecular mechanisms underlying inflammatory diseases and to identify potential therapeutic targets
Medicine: The compound has shown promise in treating conditions such as myocardial ischemia-reperfusion injury, liver cirrhosis, and pulmonary fibrosis by reducing inflammation and protecting against tissue damage .
Industry: FR-167653 is being explored for its potential use in developing new anti-inflammatory drugs and therapies
Preparation Methods
The synthesis of FR-167653 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
FR-167653 undergoes various chemical reactions, primarily involving its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, thereby suppressing the production of pro-inflammatory cytokines . Common reagents and conditions used in these reactions include specific inhibitors and activators of MAPK pathways. The major products formed from these reactions are the inhibited forms of p38 MAPK and reduced levels of cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .
Mechanism of Action
FR-167653 exerts its effects by selectively inhibiting p38 MAPK, a key enzyme in the MAPK signaling pathway . This inhibition prevents the phosphorylation and activation of downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . The compound’s molecular targets include p38 MAPK and its associated signaling molecules, which play a critical role in the inflammatory response .
Comparison with Similar Compounds
FR-167653 is unique in its selective inhibition of p38 MAPK, which distinguishes it from other cytokine inhibitors. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with different selectivity and potency.
BIRB 796: A potent inhibitor of p38 MAPK with a different mechanism of action.
FR-167653 stands out due to its specific inhibition of p38 MAPK and its demonstrated efficacy in various experimental models .
Properties
CAS No. |
145144-32-7 |
---|---|
Molecular Formula |
C28H46O9 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20,20-trimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |
InChI |
InChI=1S/C28H46O9/c1-18(16-14-12-10-8-6-5-7-9-11-13-15-17-28(2,3)4)19(29)20(30)21(31)22(32)23(33)26-24(34)25(35)27(36)37-26/h7-14,18-26,29-35H,5-6,15-17H2,1-4H3/b9-7-,10-8+,13-11+,14-12+ |
InChI Key |
YHNIVBVCOOBXOO-FEECMKHQSA-N |
Isomeric SMILES |
CC(C/C=C/C=C/CC/C=C\C=C\CCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Canonical SMILES |
CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |
Synonyms |
utyrolactol A butyrolactol-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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